molecular formula C18H25FN2 B11639587 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine

カタログ番号: B11639587
分子量: 288.4 g/mol
InChIキー: RBGAXWHCLMAZKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine is a substituted piperazine derivative characterized by two distinct substituents: a cyclohex-3-enylmethyl group and a 3-fluorobenzyl group. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in antihistamines, antipsychotics, and anticancer agents .

特性

分子式

C18H25FN2

分子量

288.4 g/mol

IUPAC名

1-(cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H25FN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-2,4,7-8,13,16H,3,5-6,9-12,14-15H2

InChIキー

RBGAXWHCLMAZKK-UHFFFAOYSA-N

正規SMILES

C1CC(CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Cyclohex-3-en-1-yl)methyl]-4-[(3-fluorophenyl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with cyclohex-3-en-1-ylmethyl chloride, followed by the introduction of the 3-fluorophenylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.

化学反応の分析

4. 科学研究への応用

1-(シクロヘキサ-3-エン-1-イルメチル)-4-[(3-フルオロフェニル)メチル]ピペラジンは、いくつかの科学研究で利用されています。

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: 抗菌活性や抗がん活性など、潜在的な生物活性について調査されています。

    医学: 医薬品の中間体または有効成分としての可能性が探られています。

    工業: 特定の特性を持つ新素材の開発に利用されています。

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential as a ligand in receptor binding studies, indicating its role in modulating receptor activity. Notably, it has shown promise in:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for therapeutic applications in treating pain and inflammation.
  • Analgesic Effects : Its potential analgesic properties are being explored, which could lead to new pain management therapies.

Organic Synthesis

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine typically involves multi-step organic reactions. A common method includes:

  • Reactions : The compound can undergo various chemical reactions to modify its structure, facilitating the development of derivatives with potentially enhanced biological activities.
  • Industrial Applications : Continuous flow reactors may be employed to optimize yield and purity during the synthesis process.

Interaction Studies

Research focusing on the interaction of this compound with specific receptors or enzymes helps elucidate its mechanism of action. These studies provide insights into its pharmacological effects and potential uses in drug development aimed at targeting specific pathways involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine, highlighting its potential therapeutic applications:

  • Receptor Binding Studies : Investigations into binding affinities have indicated that this compound may effectively modulate receptor activity, suggesting roles in neuropharmacology and psychopharmacology.
  • Anti-inflammatory Research : Studies have indicated potential pathways through which this compound exerts anti-inflammatory effects, possibly involving the inhibition of pro-inflammatory cytokines.
  • Analgesic Mechanisms : Research examining the analgesic properties has shown promise, suggesting that it may influence pain pathways through modulation of neurotransmitter systems.

作用機序

1-(シクロヘキサ-3-エン-1-イルメチル)-4-[(3-フルオロフェニル)メチル]ピペラジンの作用機序は、特定の分子標的や経路との相互作用に関連しています。この化合物は、受容体や酵素に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。

類似化合物との比較

Table 1: Structural analogs with variations in aromatic substituents

Compound Name Substituent 1 (R1) Substituent 2 (R2) Molecular Formula Key Properties/Activities Reference
1-(Cyclohex-3-enylmethyl)-4-(4-methylbenzyl)piperazine Cyclohex-3-enylmethyl 4-Methylbenzyl C₁₉H₂₈N₂ Higher lipophilicity; uncharacterized bioactivity
1-(Cyclohex-3-enylmethyl)-4-(3-methylbenzyl)piperazine Cyclohex-3-enylmethyl 3-Methylbenzyl C₁₉H₂₈N₂ Similar lipophilicity; positional isomer of above
Target Compound Cyclohex-3-enylmethyl 3-Fluorobenzyl C₁₈H₂₄FN₂ Enhanced metabolic stability via fluorine; potential CNS activity
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine 3-Methylbenzyl 2-Trifluoromethylbenzyl C₂₀H₂₂F₃N₂ Increased hydrophobicity; unexplored pharmacological profile

Key Findings :

  • Fluorine vs.
  • Trifluoromethyl Substitution : The 2-trifluoromethyl group in increases steric bulk and electron-withdrawing effects, which may hinder metabolic oxidation compared to the target compound’s 3-fluorophenyl group .

Table 2: Pharmacological comparison with piperazine-based therapeutics

Compound Name Target Receptor/Activity Affinity/IC₅₀ (nM) Notes Reference
Flunarizine (1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine) L-type calcium channel blocker ~50–100 Antihistamine; fluorination reduces N-dealkylation metabolism
Meclizine (1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine) Histamine H1 receptor ~10–20 Antiemetic; chlorophenyl enhances receptor binding
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Dopamine D2 receptor ~0.5 High affinity due to nitrobenzyl group
Target Compound Hypothetical CNS targets (e.g., 5-HT2A, D2) Unreported Structural similarity to flunarizine suggests calcium channel modulation

Key Findings :

  • Fluorination and Metabolism : Fluorinated analogs like flunarizine () exhibit slower hepatic metabolism due to reduced CYP450-mediated N-dealkylation, a property likely shared by the target compound .
  • Receptor Specificity : Methoxy and nitro substituents () significantly enhance dopamine D2 receptor binding, whereas the target compound’s cyclohexene and fluorophenyl groups may favor alternative targets like serotonin receptors .

生物活性

1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine is a compound of interest due to its potential biological activities, particularly related to cannabinoid receptor modulation. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis

The compound can be synthesized using various methods, typically involving the reaction of cyclohexene derivatives with piperazine and fluorophenyl groups. A notable synthesis route yields a high purity product suitable for biological testing, emphasizing the importance of optimizing reaction conditions for maximum yield and purity .

Cannabinoid Receptor Interaction

Research indicates that the compound exhibits selective binding to the cannabinoid receptor type 1 (CB1) over the cannabinoid receptor type 2 (CB2). The binding affinity is quantified with a Ki value of approximately 220 nM, suggesting that it may act as an inverse agonist at CB1 receptors. This property is significant as it could lead to therapeutic applications in managing obesity and related metabolic disorders by modulating endocannabinoid signaling pathways .

The mechanism involves the inhibition of basal G protein coupling activity associated with CB1, leading to altered cellular responses. In vitro studies demonstrate that treatment with this compound results in increased cell surface localization of CB1, which is characteristic of inverse agonist behavior. This suggests that the compound may provide a novel scaffold for developing drugs with fewer central nervous system side effects compared to first-generation CB1 antagonists like rimonabant .

Study 1: Anti-obesity Potential

In a study examining the anti-obesity effects of various piperazine derivatives, 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine was shown to reduce food intake in animal models. The results indicated a significant decrease in body weight gain compared to control groups, supporting its potential as an anti-obesity agent .

Study 2: Behavioral Effects

Another study assessed the behavioral effects of the compound in rodent models. The findings revealed that administration led to reduced anxiety-like behaviors without significant sedation, indicating a favorable side effect profile. These results suggest potential applications in treating anxiety disorders while minimizing common side effects associated with anxiolytics .

Data Table: Biological Activity Summary

Activity Measurement Outcome
CB1 Binding AffinityKi (nM)220
Food Intake Reduction% ChangeSignificant reduction observed
Anxiety-like BehaviorBehavioral ScoreReduced compared to control

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。